molecular formula C17H16N2S B3221451 1-benzyl-2-(methylthio)-5-phenyl-1H-imidazole CAS No. 1207010-21-6

1-benzyl-2-(methylthio)-5-phenyl-1H-imidazole

Cat. No. B3221451
CAS RN: 1207010-21-6
M. Wt: 280.4
InChI Key: MJEOGKOWHWQGHC-UHFFFAOYSA-N
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Description

“1-benzyl-2-(methylthio)-5-phenyl-1H-imidazole” is a compound that has been studied for its potential therapeutic applications . It is structurally related to imidazole, a key component in many biologically important molecules .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD . These techniques provide information about the bonding modes, geometry, and other structural aspects of the molecules .

Scientific Research Applications

Mechanism of Action

Target of Action

1-Benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole, also known as 1-benzyl-2-(methylthio)-5-phenyl-1H-imidazole, is a derivative of benzimidazole . Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system . They have been found to exhibit various biological activities, including anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant, and antidiabetic activities .

Mode of Action

Benzimidazole derivatives have been found to exhibit two different biological activities: inhibition of development and acute lethality . The activity varied with the position of the substitutions on the 1-benzyl moiety .

Biochemical Pathways

Benzimidazole derivatives have been reported to affect the insect endocrine system, which is different from the major insecticides targeting the insect nervous system . Post-embryonic development of insects is regulated by two key hormones, juvenile hormone (JH) and 20-hydroxyecdysone (20E) .

Pharmacokinetics

Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

The result of the action of 1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole is dependent on the dose and the stage of application. There was more activity for the inhibition of development with low doses, and more for acute lethality with high doses . The activity was also affected by the applied stage, that is, application in the 4th instar mostly interfered with the larval molting or pupation, whereas that in the 3rd instar caused more acute mortality .

properties

IUPAC Name

1-benzyl-2-methylsulfanyl-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2S/c1-20-17-18-12-16(15-10-6-3-7-11-15)19(17)13-14-8-4-2-5-9-14/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEOGKOWHWQGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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